
1-(2-fluorobenzyl)-2,5,6-trimethyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorobenzyl)-2,5,6-trimethyl-1H-benzimidazole is a chemical compound that has been the subject of much scientific research in recent years. This compound is of interest due to its potential applications in the fields of medicine and pharmacology. In
科学的研究の応用
Antimicrobial and Antifungal Applications
Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, a study highlighted the synthesis of benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings, which showed significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds were particularly effective against both Gram-positive and Gram-negative bacteria, including M. smegmatis (Menteşe, Ülker, & Kahveci, 2015). Another example involves benzimidazole–quinolone hybrids designed as new potential antimicrobial agents, showing potent antibacterial and antifungal activities, notably against resistant Pseudomonas aeruginosa and Candida tropicalis (Wang et al., 2018).
Antiviral Applications
Chemoenzymatic synthesis of modified benzimidazoles has been explored for their activity against herpes simplex virus type 1, demonstrating selective antiherpes activity (Kharitonova et al., 2016). Furthermore, specific benzimidazole derivatives, such as TBZE-029, have shown to inhibit enterovirus replication by targeting viral RNA replication processes (De Palma et al., 2008).
Chemotherapeutic Applications
Synthesis and biological evaluation of novel benzimidazole derivatives have also been investigated for their potential as chemotherapeutic agents. These compounds exhibit significant antimicrobial activity and have been evaluated for their interactions with calf thymus DNA, suggesting mechanisms that might block DNA replication and thereby exert their therapeutic effects (Zhang et al., 2014). Another example includes the synthesis of benzimidazole derived naphthalimide triazoles, showing significant antimicrobial activities and the ability to intercalate into DNA (Luo et al., 2015).
作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that “1-[(2-fluorophenyl)methyl]-2,5,6-trimethyl-1H-1,3-benzodiazole” may also interact with various cellular targets.
Mode of Action
It is known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “1-[(2-fluorophenyl)methyl]-2,5,6-trimethyl-1H-1,3-benzodiazole” may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, have diverse biological activities and can affect multiple biochemical pathways . This suggests that “1-[(2-fluorophenyl)methyl]-2,5,6-trimethyl-1H-1,3-benzodiazole” may also influence a variety of biochemical pathways, leading to downstream effects.
Result of Action
It is known that similar compounds, such as indole derivatives, possess various biological activities . This suggests that “1-[(2-fluorophenyl)methyl]-2,5,6-trimethyl-1H-1,3-benzodiazole” may have a range of molecular and cellular effects depending on the specific biological activity being modulated.
特性
IUPAC Name |
1-[(2-fluorophenyl)methyl]-2,5,6-trimethylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2/c1-11-8-16-17(9-12(11)2)20(13(3)19-16)10-14-6-4-5-7-15(14)18/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWINBWGKTWXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

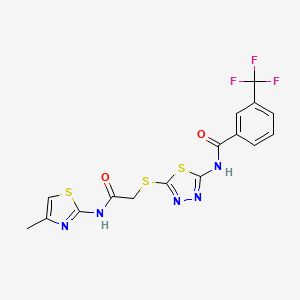
![Ethyl 1-((4-ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2595622.png)
![N-[2-[3-(1H-Imidazol-2-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2595624.png)

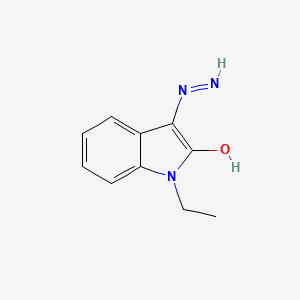
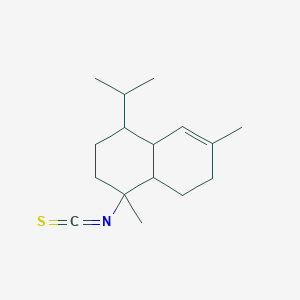

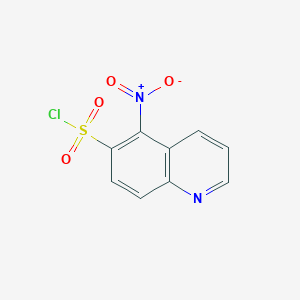
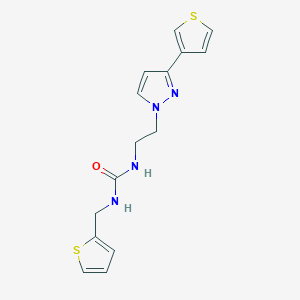
![N-{[(diphenylmethyl)carbamoyl]methyl}-N-methylprop-2-enamide](/img/structure/B2595636.png)
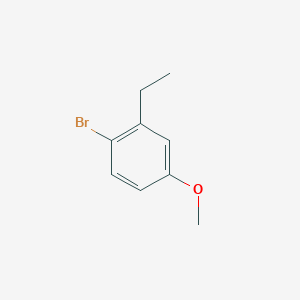
![8-((4-Ethoxyphenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2595639.png)
![2-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2595641.png)
![N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2595642.png)